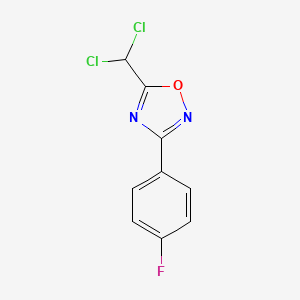![molecular formula C23H13F8N3O B10899275 2-Amino-5-oxo-4-(pentafluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10899275.png)
2-Amino-5-oxo-4-(pentafluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a quinoline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Fluorine Substituents: The pentafluorophenyl and trifluoromethylphenyl groups are introduced through nucleophilic aromatic substitution reactions, using appropriate fluorinated reagents.
Cyclization and Functionalization: The intermediate compounds undergo cyclization and further functionalization to introduce the amino, oxo, and nitrile groups, often using reagents such as cyanogen bromide and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxo groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In medicinal chemistry, the compound’s unique structure and functional groups make it a candidate for drug development
Industry
In the materials science industry, the compound’s fluorinated aromatic rings contribute to its stability and hydrophobicity, making it useful in the development of advanced materials such as coatings, polymers, and electronic components.
Mécanisme D'action
The mechanism of action of 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and specificity, potentially leading to significant biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(DIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(FLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
The primary uniqueness of 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its extensive fluorination, which imparts distinct chemical and physical properties. These include increased stability, hydrophobicity, and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C23H13F8N3O |
|---|---|
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
2-amino-5-oxo-4-(2,3,4,5,6-pentafluorophenyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H13F8N3O/c24-17-16(18(25)20(27)21(28)19(17)26)14-9(8-32)22(33)34(12-6-3-7-13(35)15(12)14)11-5-2-1-4-10(11)23(29,30)31/h1-2,4-5,14H,3,6-7,33H2 |
Clé InChI |
AEVVUYCTNTWBBS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=C(C(=C(C(=C4F)F)F)F)F)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B10899194.png)
![(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}hydrazinecarboxamide](/img/structure/B10899198.png)
![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899213.png)
![(2E)-2-cyano-3-{4-[(2-methylbenzyl)oxy]phenyl}-N-phenylprop-2-enamide](/img/structure/B10899223.png)

![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10899245.png)
![methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10899250.png)
![3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B10899257.png)
![N-(5-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10899263.png)
![4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899271.png)
![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10899278.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10899284.png)
![[{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}(phenylamino)methylidene]propanedinitrile](/img/structure/B10899287.png)
![N'-[(1E,2E)-but-2-en-1-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10899298.png)
